molecular formula C21H34O3 B1494875 (3Z,4S)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one

(3Z,4S)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one

Cat. No.: B1494875
M. Wt: 334.5 g/mol
InChI Key: RWMHGSZPUZTJHR-CDZXRVQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z,4S)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one is a naturally occurring butanolide, a type of lactone, which has been identified in various plant species. This compound has garnered attention due to its potential biological activities, including anticancer and antiprotozoal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3Z,4S)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of isoobtusilactone B typically involves the extraction from natural sources, followed by purification using chromatographic techniques. Advances in synthetic biology and chemical engineering may also enable large-scale synthesis through biotechnological methods .

Chemical Reactions Analysis

Types of Reactions

(3Z,4S)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds .

Mechanism of Action

The mechanism by which isoobtusilactone B exerts its effects involves several molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of apoptosis signal-regulating kinase 1. This leads to the activation of downstream signaling pathways that promote cell death .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

(3Z,4S)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one

InChI

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-20(22)18(2)24-21(19)23/h10-11,17,20,22H,2-9,12-16H2,1H3/b11-10+,19-17-/t20-/m1/s1

InChI Key

RWMHGSZPUZTJHR-CDZXRVQOSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCC/C=C\1/[C@@H](C(=C)OC1=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCC=C1C(C(=C)OC1=O)O

Origin of Product

United States

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